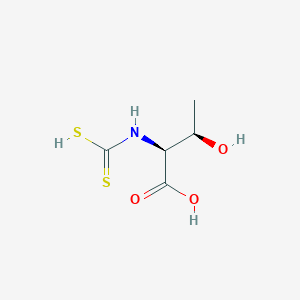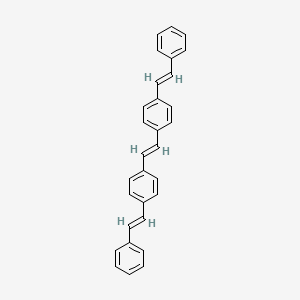![molecular formula C17H12F6N2 B14503261 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile CAS No. 64518-40-7](/img/structure/B14503261.png)
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile is an organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile typically involves the reaction of 3-(trifluoromethyl)aniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a pressure of 2 MPa .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Applications De Recherche Scientifique
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the preparation of arylaminothiocarbonylpyridinium salts and other derivatives.
3,5-Bis(trifluoromethyl)aniline: Employed as a monodentate transient directing group in palladium-catalyzed reactions.
Uniqueness
3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile is unique due to its combination of trifluoromethyl groups and a nitrile group, which confer distinct chemical reactivity and biological activity. The presence of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
64518-40-7 |
|---|---|
Formule moléculaire |
C17H12F6N2 |
Poids moléculaire |
358.28 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H12F6N2/c18-16(19,20)12-4-1-6-14(10-12)25(9-3-8-24)15-7-2-5-13(11-15)17(21,22)23/h1-2,4-7,10-11H,3,9H2 |
Clé InChI |
KZWIBHYSKWUEIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N(CCC#N)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


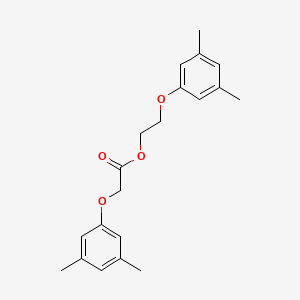
![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
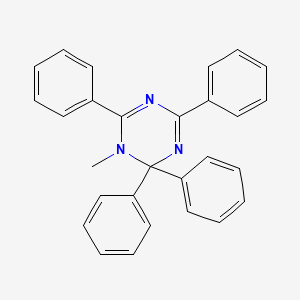
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
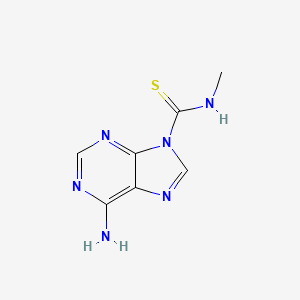
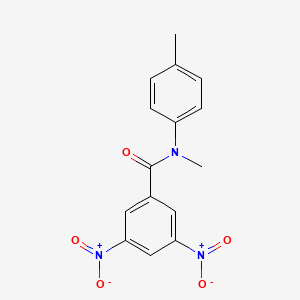
mercury](/img/structure/B14503232.png)
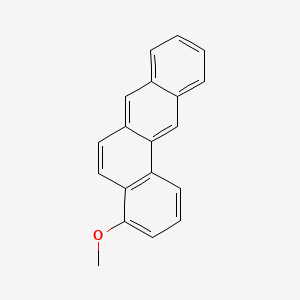
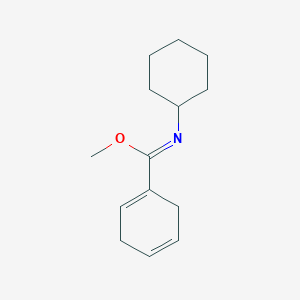
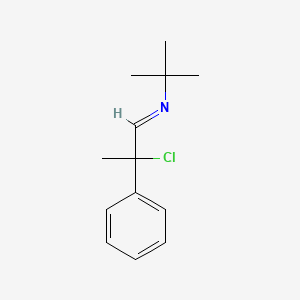
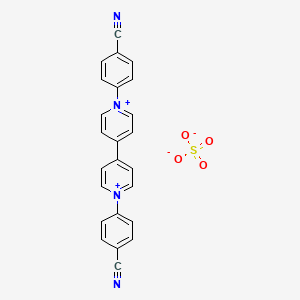
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
